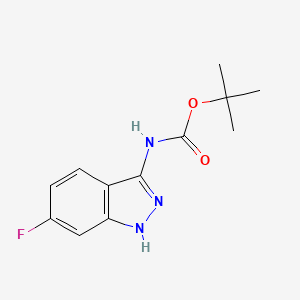

3-(Boc-amino)-6-fluoro-1H-indazole

描述

3-(Boc-amino)-6-fluoro-1H-indazole is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to an indazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it useful in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-6-fluoro-1H-indazole typically involves the protection of the amino group with a Boc group followed by the introduction of the fluorine atom. One common method involves the reaction of 6-fluoroindazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

化学反应分析

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the amino group, enabling selective modifications. Key deprotection methods include:

Acidic Hydrolysis

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–3 hours .

-

Outcome : Yields 3-amino-6-fluoro-1H-indazole with >90% efficiency .

Basic Cleavage

-

Conditions : Hydrazine hydrate in ethanol at reflux (18 hours), leading to spontaneous Boc removal .

-

Mechanism : Nucleophilic attack by hydrazine on the Boc carbonyl group, releasing CO₂ and tert-butanol .

Suzuki-Miyaura Cross-Coupling

The indazole core participates in palladium-catalyzed cross-coupling reactions. Microwave-assisted Suzuki coupling enables aryl group introduction at the C3 position:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, microwave irradiation (120°C, 30 min) .

-

Scope : Tolerates electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) substituents.

-

Yield : 70–85% for arylboronic acids with para-substituted groups .

Example Reaction

3-Iodo-6-fluoro-N-Boc-indazole + PhB(OH)₂ → 3-Phenyl-6-fluoro-N-Boc-indazole (82% yield) .

Nucleophilic Substitution at Fluorine

The C6 fluorine atom undergoes substitution under SNAr conditions:

-

Reagents : Amines (e.g., piperazine) or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) .

-

Yield : 40–60% for primary amines; lower for bulky nucleophiles .

| Nucleophile | Product | Yield | Notes |

|---|---|---|---|

| Piperazine | 6-Piperazinyl-3-Boc-aminoindazole | 55% | Requires excess nucleophile |

| Sodium methoxide | 6-Methoxy-3-Boc-aminoindazole | 48% | Competes with Boc hydrolysis |

Reductive Amination and Alkylation

The Boc-protected amino group facilitates selective alkylation:

-

Reductive Amination :

-

N-Alkylation :

Stability and Competing Reactions

-

Thermal Stability : Boc group remains intact below 100°C but degrades under prolonged microwave heating .

-

Competing Hydrolysis : Basic conditions (e.g., NaOH) may hydrolyze the indazole ring if Boc is unprotected .

This compound’s versatility stems from its orthogonal reactivity: the Boc group allows sequential modifications at the amino group, while the fluorine and indazole core enable cross-coupling and substitution. Current research focuses on optimizing coupling conditions and expanding its use in multicomponent reactions .

科学研究应用

Pharmaceutical Development

1. Synthesis of Bioactive Molecules

The compound is primarily used as an intermediate in synthesizing various bioactive molecules. Its Boc protection enables further functionalization of the amino group, which is crucial for developing new pharmaceuticals. The ability to modify the amino group under acidic conditions facilitates the creation of derivatives with potentially enhanced therapeutic properties .

2. Anticancer Research

Research has indicated that derivatives of this compound may exhibit significant activity against cancer pathways. Molecular dynamics simulations and docking studies have demonstrated its binding affinity with proteins involved in cancer, suggesting that these derivatives could stabilize protein-ligand complexes effectively, indicating potential therapeutic efficacy .

3. Interaction Studies

Studies focusing on the interaction of this compound with various biological targets have shown promising results. For instance, it has been evaluated for its inhibitory effects on specific kinases implicated in cancer progression, such as Akt kinases. The compound's derivatives have been reported to exhibit selective inhibition against these kinases, which could lead to the development of targeted cancer therapies .

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Inhibition of Akt Kinases

A study evaluated various indazole derivatives, including this compound, for their inhibitory effects on Akt kinases. The results showed that certain modifications led to improved potency and selectivity against specific Akt isoforms, suggesting potential applications in cancer therapy .

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing novel indazole derivatives using this compound as a precursor. The synthesized compounds were characterized for their biological activities, demonstrating that modifications to the indazole framework could yield compounds with enhanced pharmacological profiles .

作用机制

The mechanism of action of 3-(Boc-amino)-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

相似化合物的比较

Similar Compounds

3-(Boc-amino)-1H-indazole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

6-Fluoro-1H-indazole: Does not have the Boc-protected amino group, limiting its use in multi-step synthesis.

3-Amino-6-fluoro-1H-indazole: The free amino group can lead to unwanted side reactions during synthesis.

Uniqueness

3-(Boc-amino)-6-fluoro-1H-indazole is unique due to the presence of both the Boc-protected amino group and the fluorine atom. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

生物活性

3-(Boc-amino)-6-fluoro-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino nitrogen and a fluorine atom at the 6-position, which enhances its stability and reactivity. This article explores the biological activity of this compound, focusing on its applications in anticancer research, enzyme inhibition, and potential therapeutic uses.

Structural Characteristics

The structural characteristics of this compound are significant for its biological activity. The presence of the Boc group allows for selective modification at the amine, while the fluorine atom can participate in beneficial interactions within biological systems. This compound serves as a valuable building block for synthesizing various functionalized indazole derivatives.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit promising anticancer properties. A study evaluated a series of indazole derivatives against several human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). Among these compounds, one derivative demonstrated an IC50 value of 5.15 µM against K562 cells, indicating significant antiproliferative activity .

Key Findings:

- Indazole derivatives can induce apoptosis in cancer cells.

- The compound affects cell cycle distribution, increasing the G0/G1 phase population while decreasing S phase cells .

- Structure-activity relationship (SAR) studies suggest that specific substitutions at various positions on the indazole ring influence anticancer efficacy.

Enzyme Inhibition

This compound has been investigated for its potential as a kinase inhibitor. Indazoles are known to bind with high affinity to various receptors and enzymes, modulating their activity. For example, some derivatives have shown inhibitory effects against influenza A virus and other enzymes involved in disease processes .

Mechanism of Action:

- The compound may inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival.

- Binding studies indicate that fluorine substitution enhances binding affinity to target proteins.

Comparative Analysis with Other Indazoles

To better understand the unique properties of this compound, a comparative analysis with other related indazoles is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-1H-indazole | Amino group at position 5 | Lacks fluorine substitution |

| 3-Amino-5-bromo-1H-indazole | Bromine at position 5 | Exhibits different reactivity patterns |

| 6-Methyl-1H-indazole | Methyl group at position 6 | Alters electronic properties compared to fluoro |

| This compound | Boc protection and fluorine at position 6 | Enhanced stability and potential pharmacological profile |

Case Studies

Several case studies have highlighted the biological activity of indazole derivatives:

- Antitumor Activity : In vitro studies showed that certain indazoles could significantly inhibit cancer cell growth while selectively sparing normal cells .

- Fluorescent Probes : Research has utilized this compound as a fluorescent probe for biological imaging applications, demonstrating its versatility in research settings.

- Kinase Inhibition : Studies focused on the synthesis of indazole-based kinase inhibitors have shown promising results in targeting specific pathways involved in cancer progression.

属性

IUPAC Name |

tert-butyl N-(6-fluoro-1H-indazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUYTDJDFFONOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。